Sulfinyl Oxidation State as a Structural Differentiator from Sulfide and Sulfone Analogs
The target compound contains a sulfinyl (SO) group, which distinguishes it from the corresponding sulfide (S) analog (tert-butyl 2-(((4-cyanopyridin-2-yl)thio)methyl)pyrrolidine-1-carboxylate, CAS 1353978-84-3) and the sulfone (SO2) analog (tert-butyl 2-(((4-cyanopyridin-2-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate, CAS 1420837-53-1) . The sulfinyl sulfur is a stereogenic center, introducing chirality that is absent in the sulfide and sulfone. In the context of FLAP inhibitor patents, the sulfinyl oxidation state is required for target engagement, as the sulfide and sulfone are not claimed as active entities [1].
| Evidence Dimension | Oxidation state of sulfur atom |
|---|---|
| Target Compound Data | Sulfinyl (SO); chiral at sulfur; molecular formula C16H21N3O3S; MW 335.4 g/mol |
| Comparator Or Baseline | Sulfide analog (CAS 1353978-84-3, C16H21N3O2S, MW 319.4 g/mol); Sulfone analog (CAS 1420837-53-1, C16H21N3O4S, MW 351.4 g/mol) |
| Quantified Difference | Difference of one oxygen atom per oxidation state step; molecular weight increases by ~16 g/mol per added oxygen; chirality introduced at SO stage |
| Conditions | Structural comparison based on chemical formula and patent disclosure scope |
Why This Matters
The sulfinyl oxidation state is the only form explicitly associated with FLAP modulatory activity in the relevant patent family, meaning procurement of the correct oxidation state is critical for reproducing or building upon the patented biological activity.
- [1] Patent US9089569 (or related family). Compounds and pharmaceutical compositions containing them that modulate FLAP activity. The claimed compounds feature a sulfinyl moiety as an essential element for biological activity. View Source
